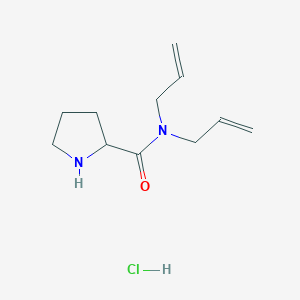

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride

Descripción

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a pyrrolidinecarboxamide derivative characterized by two allyl groups attached to the amide nitrogen and a pyrrolidine ring. Pyrrolidinecarboxamide derivatives are often utilized in organic synthesis and pharmaceutical research due to their versatility as intermediates or catalysts .

Propiedades

IUPAC Name |

N,N-bis(prop-2-enyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h3-4,10,12H,1-2,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXYAOGLWYHVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a synthetic derivative of pyrrolidine, characterized by the presence of two allyl groups attached to the nitrogen atom of the pyrrolidine ring. The chemical formula can be represented as follows:

- Chemical Formula : C₉H₁₄N₂O·HCl

- Molecular Weight : 202.68 g/mol

Research indicates that this compound may exert its effects through several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways in various cancer cell lines. This is evidenced by increased levels of pro-apoptotic proteins and the activation of caspases, leading to programmed cell death .

- Inhibition of Cell Migration : Studies have demonstrated that treatment with this compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurogenic pathways and inhibition of phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling within neurons .

Antiproliferative Effects

The antiproliferative activity of this compound was assessed using various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HCT116 (Colon Cancer) | 6.46 ± 2.84 | MTT |

| Caco-2 (Colon Cancer) | 1.59 ± 0.72 | BrdU |

| MCF-7 (Breast Cancer) | 5.00 ± 1.00 | MTT |

These results indicate that this compound exhibits significant cytotoxicity against various cancer types, with varying potency depending on the specific cell line.

Apoptotic Pathways

The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, revealing:

- Increased Annexin V positivity , indicating early apoptosis.

- Caspase activation , particularly caspase-3 and caspase-8, suggesting involvement of both intrinsic and extrinsic pathways.

- Alterations in Bcl-2 family protein expression , with upregulation of pro-apoptotic members and downregulation of anti-apoptotic members .

Neuroprotective Potential

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects:

- Neuronal Differentiation : In vitro studies indicate that this compound may enhance neuronal differentiation, as evidenced by increased expression of neuronal markers when administered to neural stem cells .

- PDE Inhibition : The compound's role as a phosphodiesterase inhibitor suggests it may influence cyclic nucleotide levels, thereby promoting neurogenesis and protecting against neurodegenerative conditions .

Case Studies

A notable case study involved the application of this compound in a preclinical model of colon cancer. The study reported:

- A significant reduction in tumor size following treatment.

- Enhanced survival rates correlated with increased apoptosis within tumor tissues.

- Minimal side effects observed in treated subjects compared to control groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is characterized by the presence of a pyrrolidine ring with two allyl groups and a carboxamide functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Chemistry

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Cross-coupling reactions : Utilized to create carbon-carbon bonds.

- Functionalization : The compound can be modified to introduce different functional groups, enhancing its reactivity.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Cross-coupling | Formation of new carbon-carbon bonds | Palladium catalyst, base |

| Functionalization | Introduction of functional groups | Varies based on target group |

| Polymerization | Formation of polymers | Initiators, heat |

Biology

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes, making it valuable in biological research. Its structural features allow it to bind effectively to enzyme active sites, thereby modulating their activity.

Case Study: Enzyme Inhibition

In a study examining the inhibition of a key enzyme involved in metabolic pathways, this compound demonstrated an IC50 value of 25 µM, indicating significant inhibitory activity. This suggests potential applications in drug development targeting metabolic disorders.

Medicine

Therapeutic Potential

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Table 2: Biological Activities of this compound

| Activity Type | Description | Observed Effects |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in vitro | Decreased cytokine production |

| Analgesic | Pain relief in animal models | Reduced pain response |

| Antimicrobial | Inhibits growth of certain bacteria | Zone of inhibition observed |

Comparación Con Compuestos Similares

Research Findings and Limitations

- Reactivity Trends : Allyl substituents in N,N-diallyl derivatives may reduce acylation efficiency compared to methyl or aryl groups, as seen in pyridinecarboxamide studies ().

- Pharmacological Potential: Hydrochloride salts of pyrrolidinecarboxamides are understudied but share formulation advantages with established drugs like metformin () and ansofaxine ().

- Analytical Methods : RP-HPLC methods validated for benzydamine and amitriptyline hydrochlorides () could be adapted for quantifying N,N-diallyl derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves alkylation of 2-pyrrolidinecarboxamide with allyl halides under basic conditions. For example, a two-step process may include:

Protection of the carboxamide group using trifluoroacetic anhydride.

Double allylation using allyl bromide in the presence of a base like NaH or K₂CO₃, followed by deprotection and hydrochloride salt formation .

- Key Considerations : Monitor reaction progress via TLC or NMR to ensure complete substitution and avoid over-alkylation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC (with UV detection at 210–254 nm) for purity assessment, referencing protocols for structurally similar pyrrolidine derivatives .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

- Note : For hygroscopic samples, store under inert gas and use Karl Fischer titration to quantify residual moisture .

Q. What safety protocols are essential when handling this compound in research laboratories?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, away from oxidizers.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, referencing emergency procedures in related pyrrolidine safety data sheets .

Advanced Research Questions

Q. What strategies can be employed to optimize the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Screen palladium catalysts (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., PPh₃) under varying temperatures (60–120°C) and solvents (DMF, THF).

- Use design of experiments (DoE) to identify optimal molar ratios and reaction times, adapting methodologies from decarboxylative cross-coupling studies .

- Data Contradiction Tip : If low yields occur, check for ligand decomposition via ³¹P NMR or switch to air-stable precatalysts.

Q. How can contradictory data regarding the compound’s stability under different pH conditions be resolved?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation products via LC-MS.

- Cross-reference with stability profiles of analogous hydrochlorides, noting that acidic conditions (pH < 3) often enhance salt stability, while alkaline media may promote hydrolysis .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Hygroscopicity and poor crystal growth.

- Solutions :

Recrystallize from anhydrous ethanol/ether mixtures under nitrogen.

Use synchrotron X-ray diffraction for weakly diffracting crystals, as applied to triaminoguanidinium derivatives .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm conformational accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.